5-氟-4-色满酮

概述

描述

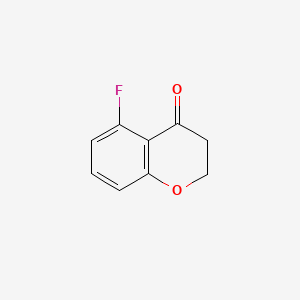

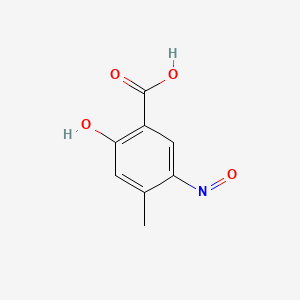

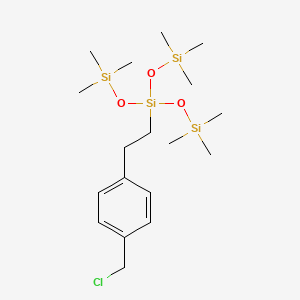

5-Fluoro-4-Chromanone is an organic compound belonging to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused with a dihydropyranone ring. The presence of a fluorine atom at the 5-position of the chromanone structure imparts unique chemical and biological properties to this compound. Chromanones, including 5-Fluoro-4-Chromanone, are known for their diverse pharmacological activities and are used as building blocks in medicinal chemistry .

科学研究应用

5-Fluoro-4-Chromanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes

作用机制

Target of Action

5-Fluoro-4-Chromanone, a derivative of Chromanone, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 Chromanone and its derivatives have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory .

Mode of Action

It is known that 5-fluorouracil, a similar compound, acts principally as a thymidylate synthase inhibitor . By interrupting the action of this enzyme, it blocks the synthesis of the pyrimidine thymidylate, a nucleotide required for DNA replication .

Biochemical Pathways

It is known that non-coding rnas can affect cell response to 5-fluorouracil by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

It is known that only 20%–30% of patients treated with a 5-fluorouracil-based regimen have 5-fluorouracil levels that are in the appropriate therapeutic range .

Result of Action

It is known that 5-fluorouracil has a cytotoxic effect mainly induced through inhibition of cellular thymidylate synthase, leading to the prevention of dna replication .

Action Environment

It is known that the broad application of suzuki–miyaura coupling, a method used in the synthesis of compounds like 5-fluoro-4-chromanone, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

生化分析

Cellular Effects

Chromanone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, and antiviral activities .

Molecular Mechanism

Chromanone derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Chromanone derivatives are known to interact with various enzymes and cofactors .

准备方法

Synthetic Routes and Reaction Conditions

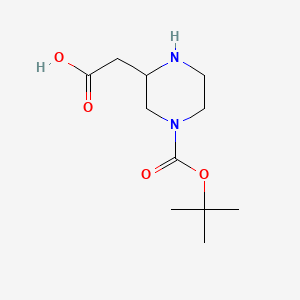

The synthesis of 5-Fluoro-4-Chromanone typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluorophenol as the starting material.

O-Alkylation: The 3,5-difluorophenol undergoes O-alkylation with 3-chloro-1-propanol to form an intermediate.

Oxidation: The intermediate is then oxidized using chromium (VI) as a reagent.

Cyclization: The final step involves cyclization with oxalyl chloride and aluminum trichloride to yield 5-Fluoro-4-Chromanone.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and cost-effectiveness. The use of common reagents and solvents that do not require extensive purification steps is preferred. The method described above can be adapted for large-scale production by using appropriate reaction vessels and maintaining strict control over reaction conditions .

化学反应分析

Types of Reactions

5-Fluoro-4-Chromanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted chromanones.

相似化合物的比较

Similar Compounds

Chroman-4-one: Lacks the fluorine atom and has different biological activities.

5-Chloro-4-Chromanone: Similar structure but with a chlorine atom instead of fluorine.

6-Fluoro-4-Chromanone: Fluorine atom at the 6-position instead of the 5-position.

Uniqueness

5-Fluoro-4-Chromanone is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated or differently fluorinated analogs .

属性

IUPAC Name |

5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVYZBPSAQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670460 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188826-32-6 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)

![2,6-Methano-1H-pyrrolizin-1-amine,hexahydro-,[1R-(1alpha,2alpha,6alpha,7abeta)]-(9CI)](/img/new.no-structure.jpg)

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)